

Application Note: High-Yield Synthesis of 4-(3-Methyl-4-nitrophenyl)morpholine

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Compound of Interest

Compound Name: 4-(3-Methyl-4-nitrophenyl)morpholine

Cat. No.: B1338930

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Abstract

This application note details a robust and high-yield synthetic protocol for the preparation of **4-(3-Methyl-4-nitrophenyl)morpholine**, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved via a nucleophilic aromatic substitution (S_NAr) reaction between 4-fluoro-2-methyl-1-nitrobenzene and morpholine. This method offers excellent yield and purity, making it suitable for both laboratory-scale and potential scale-up operations.

Introduction

Substituted nitrophenyl-morpholine scaffolds are of significant interest to the pharmaceutical industry due to their prevalence in a wide range of biologically active molecules. The title compound, **4-(3-Methyl-4-nitrophenyl)morpholine**, serves as a key intermediate for the synthesis of various target compounds where the nitro group can be further functionalized, for example, through reduction to an amine. The protocol described herein provides a reliable and efficient method for the synthesis of this important intermediate, addressing the need for high-purity materials in drug discovery pipelines. The reaction proceeds via a well-established nucleophilic aromatic substitution mechanism, where the electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack by morpholine.

Reaction Scheme

Experimental Protocol

Materials:

- 4-Fluoro-2-methyl-1-nitrobenzene
- Morpholine
- Potassium Carbonate (K_2CO_3), anhydrous
- Acetonitrile (CH_3CN), anhydrous
- Ethyl acetate (EtOAc)
- Brine (saturated aqueous NaCl solution)
- Magnesium sulfate ($MgSO_4$), anhydrous
- Deionized water

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-2-methyl-1-nitrobenzene (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (10 mL per 1 g of starting material).

- To the stirring suspension, add morpholine (1.5 eq) via syringe.
- Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- Once the reaction is complete, cool the mixture to room temperature.
- Filter the solid potassium carbonate and wash the filter cake with a small amount of ethyl acetate.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
- Dissolve the resulting residue in ethyl acetate (20 mL) and transfer to a separatory funnel.
- Wash the organic layer sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary to achieve higher purity.

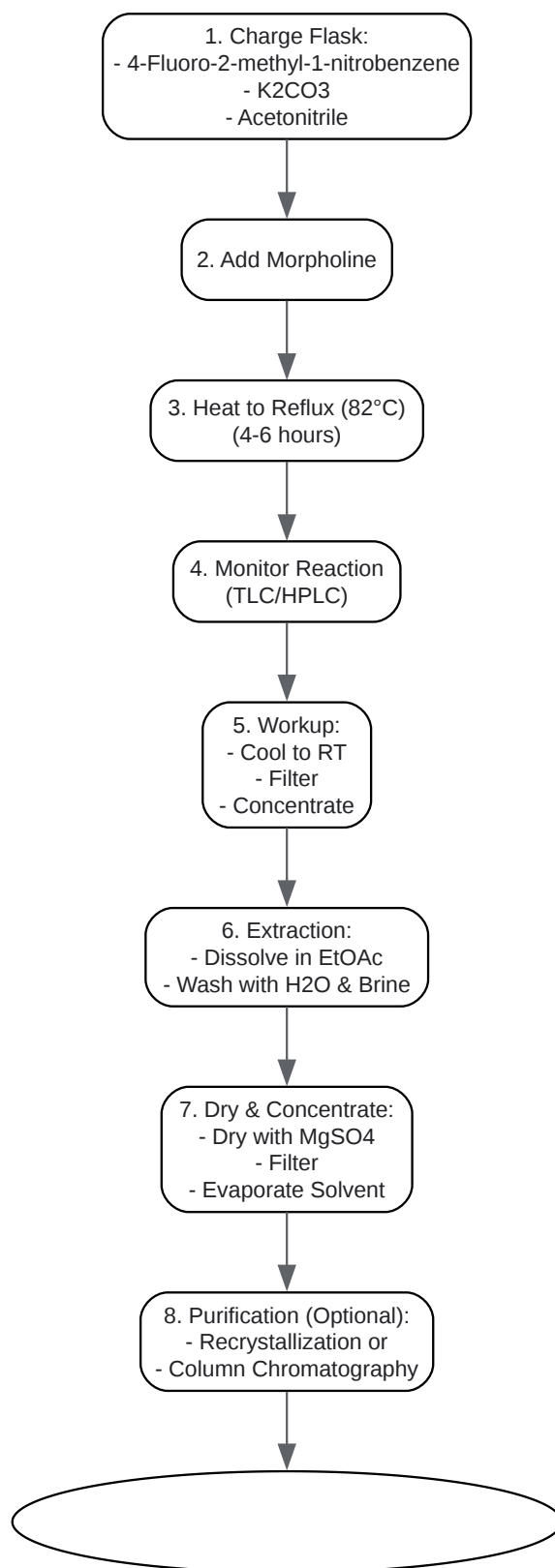
Data Presentation

The following table summarizes the expected quantitative data for the synthesis of **4-(3-Methyl-4-nitrophenyl)morpholine** based on analogous, high-yield nucleophilic aromatic substitution reactions.

Parameter	Value
Starting Material	4-Fluoro-2-methyl-1-nitrobenzene
Reagents	Morpholine, K ₂ CO ₃
Solvent	Acetonitrile
Reaction Temperature	82 °C (Reflux)
Reaction Time	4-6 hours
Expected Yield	> 95%
Purity (crude)	> 95% (by HPLC)
Purity (after purification)	> 99% (by HPLC)
Appearance	Yellow solid

Visualizations

Experimental Workflow

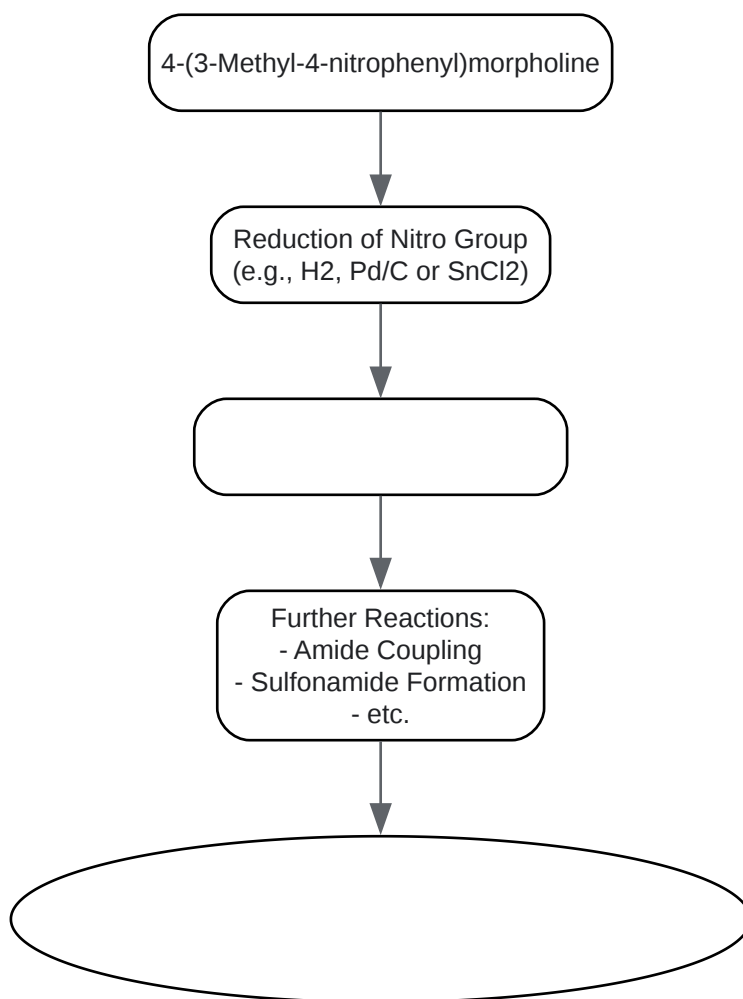


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Caption: Synthetic workflow for **4-(3-Methyl-4-nitrophenyl)morpholine**.

Signaling Pathway (General Application Context)

The synthesized compound is an intermediate. Its primary utility is in further synthetic transformations, most commonly the reduction of the nitro group to an amine, which can then be used in various coupling reactions to build more complex molecules. The diagram below illustrates this general synthetic utility.



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Caption: General synthetic utility of the title compound.

Safety Precautions

- Handle all chemicals in a well-ventilated fume hood.

- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- 4-Fluoro-2-methyl-1-nitrobenzene is a hazardous substance; consult the Safety Data Sheet (SDS) before use.
- Acetonitrile is flammable and toxic; avoid inhalation and contact with skin.

Conclusion

This application note provides a detailed and reliable protocol for the high-yield synthesis of **4-(3-Methyl-4-nitrophenyl)morpholine**. The procedure is straightforward, utilizes readily available reagents, and offers excellent yields and purity, making it a valuable method for researchers in the fields of organic synthesis and drug discovery.

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